molecular formula C18H16N2OS B13395719 6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-

6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-

Cat. No.: B13395719
M. Wt: 308.4 g/mol
InChI Key: AKXUMZJQXYDFEV-UHFFFAOYSA-N
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Description

6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzothiazole ring and a butadiene chain, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]- typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of the Butadiene Chain: The butadiene chain is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of the Methylamino Group: The methylamino group is added via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]- involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The exact pathways can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Dimethylamino)phenyl)benzo[d]thiazol-6-ol
  • 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol

Comparison

6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]- is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific optical or electronic characteristics, such as in organic electronics and photonics.

Properties

IUPAC Name

2-[4-[4-(methylamino)phenyl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-19-14-8-6-13(7-9-14)4-2-3-5-18-20-16-11-10-15(21)12-17(16)22-18/h2-12,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXUMZJQXYDFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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